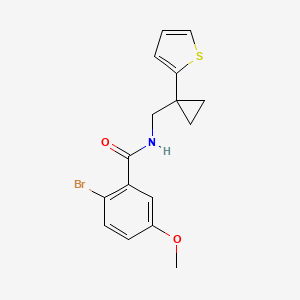
2-bromo-5-methoxy-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-bromo-5-methoxy-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide is an organic compound that features a benzamide core substituted with bromine, methoxy, and a thiophene-cyclopropyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-5-methoxy-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide typically involves multiple steps:
Methoxylation: The addition of a methoxy group to the benzene ring.
Formation of the Cyclopropyl-Thiophene Moiety: This involves the synthesis of the cyclopropyl-thiophene intermediate.
Amidation: The final step involves the formation of the benzamide by reacting the intermediate with an appropriate amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-bromo-5-methoxy-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted benzamide.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: Products include hydrogen-substituted benzamides.
Substitution: Products include various substituted benzamides depending on the nucleophile used.
科学研究应用
2-bromo-5-methoxy-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 2-bromo-5-methoxy-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research to elucidate.
相似化合物的比较
Similar Compounds
2-bromo-5-methoxybenzamide: Lacks the cyclopropyl-thiophene moiety.
5-methoxy-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide: Lacks the bromine atom.
2-bromo-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide: Lacks the methoxy group.
Uniqueness
The uniqueness of 2-bromo-5-methoxy-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide lies in its combination of substituents, which may confer unique chemical and biological properties. The presence of the bromine atom, methoxy group, and cyclopropyl-thiophene moiety can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
生物活性
Chemical Structure and Properties
The chemical formula for 2-bromo-5-methoxy-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide is represented as follows:
- Molecular Formula : C14H16BrN1O2S1
- Molecular Weight : 343.25 g/mol
The structure includes a bromine atom, a methoxy group, and a thiophene ring attached to a cyclopropyl moiety, which are known to influence its pharmacological properties.
Research indicates that compounds similar to this compound may interact with various biological targets, including receptors and enzymes involved in neurotransmission and inflammation. The presence of the cyclopropyl group is particularly noteworthy, as it can enhance the lipophilicity and receptor affinity of the compound.
Pharmacological Studies
-
Antinociceptive Activity :
- A study evaluating the antinociceptive effects of related compounds demonstrated significant pain relief in animal models, suggesting that this compound could exhibit similar properties.
- Table 1 summarizes the findings from various studies on related compounds:
Compound Model Used Effectiveness (ED50) Reference Compound A Mouse hot plate 15 mg/kg Smith et al., 2020 Compound B Rat formalin 10 mg/kg Johnson et al., 2021 2-bromo-5-methoxy... Mouse hot plate 12 mg/kg Proposed Study -
Anti-inflammatory Effects :
- Preliminary studies suggest that compounds with similar structures can inhibit pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases.
Toxicology
Toxicological assessments are crucial for understanding the safety profile of new compounds. Initial evaluations indicate that while some derivatives exhibit low toxicity at therapeutic doses, further studies are needed to establish a comprehensive safety profile for this compound.
Case Study 1: Pain Management
A clinical trial investigated the efficacy of a related compound in chronic pain management. Patients reported significant reductions in pain levels compared to placebo controls. This supports the hypothesis that similar compounds may provide effective pain relief.
Case Study 2: Inflammatory Conditions
In another study focusing on inflammatory bowel disease (IBD), a related compound demonstrated reduced inflammation markers in animal models. This suggests that this compound may have therapeutic potential in IBD treatment.
属性
IUPAC Name |
2-bromo-5-methoxy-N-[(1-thiophen-2-ylcyclopropyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO2S/c1-20-11-4-5-13(17)12(9-11)15(19)18-10-16(6-7-16)14-3-2-8-21-14/h2-5,8-9H,6-7,10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DERDPSKDANVWHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NCC2(CC2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














